2-(4-Methylphenyl)-1,3-dioxan-5-ol
CAS No.: 4757-23-7
Cat. No.: VC3896717
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4757-23-7 |
---|---|
Molecular Formula | C11H14O3 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 2-(4-methylphenyl)-1,3-dioxan-5-ol |
Standard InChI | InChI=1S/C11H14O3/c1-8-2-4-9(5-3-8)11-13-6-10(12)7-14-11/h2-5,10-12H,6-7H2,1H3 |
Standard InChI Key | IIDQVIGMKXQUDM-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2OCC(CO2)O |
Canonical SMILES | CC1=CC=C(C=C1)C2OCC(CO2)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 194.230 g/mol | |
logP | 1.54 | |
Predicted CCS (Ų) | 140.9 ([M+H]⁺) | |
Boiling Point | Not reported | — |
Synthesis and Derivative Formation
Historical Synthetic Routes
Early synthetic approaches to 1,3-dioxan-5-ones, a related scaffold, utilized tris(hydroxymethyl)nitromethane as a starting material. For example, 2-phenyl-1,3-dioxan-5-one was synthesized via condensation with benzaldehyde, followed by aluminum amalgam reduction and oxidation . Adapting this methodology, 2-(4-methylphenyl)-1,3-dioxan-5-ol could be synthesized through analogous steps:
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Condensation: Reacting tris(hydroxymethyl)nitromethane with 4-methylbenzaldehyde under acidic conditions.
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Reduction: Treating the intermediate nitro compound with aluminum amalgam to yield a hydroxylamine derivative.
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Oxidation: Converting the hydroxylamine to the final alcohol or ketone using oxidative agents like mercury(II) chloride .
Table 2: Comparative Synthesis Routes
Analytical Profiling and Separation
Chromatographic Behavior
Reverse-phase HPLC on a Newcrom R1 column (3 µm particles) effectively separates 2-(4-methylphenyl)-1,3-dioxan-5-ol using a mobile phase of acetonitrile-water-phosphoric acid (exact ratios unspecified) . For mass spectrometry compatibility, phosphoric acid is replaced with formic acid. The method’s scalability allows preparative isolation of impurities, critical for pharmaceutical quality control .
Table 3: HPLC Conditions
Column | Mobile Phase | Detector Compatibility | Application |
---|---|---|---|
Newcrom R1 (3 µm) | MeCN-H₂O-H₃PO₄ | UV, MS | Pharmacokinetics |
Spectroscopic Data
While specific NMR or IR data for 2-(4-methylphenyl)-1,3-dioxan-5-ol are lacking, related compounds like 4,6-bis((Z)-4-bromobenzylidene)-2-methoxy-2-methyl-1,3-dioxan-5-one exhibit characteristic signals:
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¹H NMR: Aromatic protons at δ 7.79–7.62 ppm, methoxy groups at δ 3.30 ppm .
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¹³C NMR: Carbonyl carbons at δ 176.6 ppm, aromatic carbons at δ 132–144 ppm .
These patterns suggest that the target compound’s hydroxyl and methylphenyl groups would resonate in analogous regions.
Applications in Pharmaceutical and Industrial Contexts
Pharmacokinetic Studies
The compound’s chromatographic detectability and moderate lipophilicity make it a candidate for pharmacokinetic profiling. Its structural similarity to 1,3-dioxan-5-ones, which serve as precursors for carbohydrate mimetics, hints at potential bioactivity .
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